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Compound of Interest

Compound Name: 1-Bromo-1-nitrocyclobutane

Cat. No.: B3037636

An In-depth Technical Guide to the Chemical Properties of 1-Bromo-1-nitrocyclobutane

Introduction

1-Bromo-1-nitrocyclobutane is a halogenated nitroalkane featuring a unique combination of
functional groups situated on a strained four-membered ring. The presence of a bromine atom
and a nitro group on the same carbon atom (a geminal arrangement) imparts significant and
distinct reactivity to the molecule. This, combined with the inherent ring strain of the
cyclobutane moiety, makes it a potentially valuable and versatile building block for synthetic
chemists, particularly those in pharmaceutical and materials science research. This guide
provides a comprehensive analysis of its core chemical properties, reactivity profile, and
synthetic potential, offering field-proven insights for researchers and drug development
professionals.

Physicochemical and Spectroscopic Profile

The foundational properties of a molecule are critical for predicting its behavior in a chemical
system, from solubility to reactivity. The calculated physicochemical properties for 1-bromo-1-
nitrocyclobutane are summarized below.

Physicochemical Data
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Property Value Source
Molecular Formula CaHeBrNO2 [1]
Molecular Weight ~179.99 g/mol [1]
CAS Number 51175-81-6 [21[3]
Canonical SMILES Clcc(cn(o-)Br [11[3]
InChikey HVPMGMYXQOVLBD- 1]
UHFFFAOYSA-N
XLogP3 (Predicted) 1.6 [11[3]
Hydrogen Bond Donor Count 0 [3]
Hydrogen Bond Acceptor
C)c;untg p 2 13
Complexity (Predicted) 116 [3]

Predicted Spectroscopic Signhatures

While specific experimental spectra for this exact compound are not widely published, its
structure allows for reliable prediction of its key spectroscopic features. These predictions are
essential for reaction monitoring and product characterization.

» 'H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. The
protons on the cyclobutane ring will appear as multiplets in the aliphatic region. The protons
on the carbons adjacent to the C-Br/NO2z carbon (C2 and C4) will be deshielded compared to
the proton on the C3 carbon due to proximity to the electron-withdrawing groups.

e 13C NMR Spectroscopy: The carbon atom bonded to both the bromine and the nitro group
(C1) will be the most deshielded and appear significantly downfield in the spectrum. This is a
direct result of the strong inductive effect of the two electronegative substituents. The other
three carbons of the cyclobutane ring will appear at higher field strengths.

« Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong, characteristic
absorption bands corresponding to the nitro group. Expect strong asymmetric and symmetric
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stretching vibrations for the N-O bonds, typically found around 1550 cm~* and 1370 cm™1,
respectively. A C-Br stretching band would be expected in the fingerprint region, typically
between 600-500 cm~1.

e Mass Spectrometry (MS): Under electron ionization (El), the mass spectrum would show a
molecular ion peak (M*). A key feature would be the characteristic isotopic pattern of
bromine (7°Br and 8Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M*
and M+2) of nearly equal intensity. Common fragmentation pathways would likely include the
loss of the nitro group (NO2) and/or the bromine atom.

Synthesis and Mechanistic Considerations

The synthesis of geminal bromo-nitro compounds on a cyclic scaffold requires a controlled,
multi-step approach. A plausible and efficient synthetic route commences from the readily
available cyclobutanone.[3]

Proposed Synthetic Workflow

The transformation from cyclobutanone to 1-bromo-1-nitrocyclobutane can be logically
achieved in two primary stages: oximation followed by oxidative bromination/nitration.

(Cyclobutanone)

Step 1: Oximation
(NH20H-HCI, Base)

(Cyclobutanone Oxime)

Step 2: Halogenation/Nitration
(e.g., NBS/NaNOz, Acid)

@-Bromo-l-nitrocyclobutanea

Click to download full resolution via product page
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Caption: Proposed two-step synthesis of 1-bromo-1-nitrocyclobutane.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of Cyclobutanone Oxime

» To a stirred solution of cyclobutanone (1.0 eq) in ethanol/water, add hydroxylamine
hydrochloride (1.1 eq).

e Add a suitable base, such as sodium acetate or pyridine (1.2 eq), to neutralize the HCI and
liberate free hydroxylamine.

 Stir the reaction mixture at room temperature for 2-4 hours, monitoring the disappearance of
the starting material by TLC or GC-MS.

e Upon completion, remove the ethanol under reduced pressure. Extract the aqueous residue
with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

e Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and
concentrate in vacuo to yield crude cyclobutanone oxime.

Causality: The use of a mild base is crucial to deprotonate the hydroxylamine hydrochloride,
generating the nucleophilic hydroxylamine required to attack the electrophilic carbonyl carbon
of cyclobutanone. The reaction is typically robust and high-yielding.

Step 2: Synthesis of 1-Bromo-1-nitrocyclobutane

Dissolve the cyclobutanone oxime (1.0 eq) in a suitable solvent such as diethyl ether or
dichloromethane.

In a separate flask, prepare an aqueous solution of sodium nitrite (NaNOz, 1.5 eq).

Cool both solutions to 0-5 °C in an ice bath.

To the oxime solution, add N-bromosuccinimide (NBS, 1.2 eq) portion-wise, maintaining the
low temperature.
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e Slowly add the cold sodium nitrite solution to the reaction mixture, followed by the dropwise
addition of dilute aqueous acid (e.g., 1M H2S0a) to catalyze the reaction.

» Allow the reaction to stir at low temperature for several hours until completion. The
mechanism involves the formation of a bromo-nitroso intermediate which is then oxidized to
the final product.

o Perform an aqueous workup, separating the organic layer. Wash sequentially with water and
brine.

e Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality: This one-pot procedure leverages the reactivity of the oxime. NBS acts as an
electrophilic bromine source. The subsequent addition of nitrite under acidic conditions
generates nitrous acid in situ, which leads to the formation of the nitro group. Low temperature
IS critical to control the exothermic nature of the reaction and prevent side product formation.

Core Reactivity and Synthetic Utility

The molecule's reactivity is dominated by the geminal bromo-nitro functionality. The strong
electron-withdrawing nature of the nitro group significantly influences the C-Br bond, making
C1 an electrophilic center ripe for nucleophilic attack.

Nucleophilic Substitution Reactions

1-Bromo-1-nitrocyclobutane is an excellent substrate for nucleophilic substitution. The
bromine atom serves as a good leaving group, and its departure is facilitated by the inductive
stabilization provided by the adjacent nitro group. This opens a gateway to introduce a wide
variety of functional groups at the C1 position.

1-Bromo-1-nitrocyclobutane + Nu~ SN reaction 1-Nu-1-nitrocyclobutane + Br~

Click to download full resolution via product page

Caption: General pathway for nucleophilic substitution.
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Mechanistic Insight: The reaction can proceed via various mechanisms (e.g., SN1, SN2, or
radical pathways) depending on the nucleophile, solvent, and reaction conditions. For strong
nucleophiles, an SN2-type mechanism is plausible. The electron-withdrawing nitro group
polarizes the C-Br bond, increasing the carbon's electrophilicity and susceptibility to backside
attack.[4][5]

Protocol: General Nucleophilic Substitution

Dissolve 1-bromo-1-nitrocyclobutane (1.0 eq) in a polar aprotic solvent like DMF or DMSO.

e Add the desired nucleophile (e.g., sodium azide, potassium cyanide, or a deprotonated
amine/thiol, 1.2-1.5 eq).

 Stir the reaction at a temperature ranging from room temperature to 60 °C, depending on the
nucleophile's reactivity. Monitor by TLC.

» Upon completion, quench the reaction with water and extract the product with an appropriate
organic solvent.

» Purify via standard laboratory procedures (washing, drying, chromatography).

Thermal Stability and Decomposition

Aliphatic nitro compounds are known to be thermally sensitive.[6] The thermal decomposition of
1-bromo-1-nitrocyclobutane would likely be initiated by the cleavage of the C-N bond, which
is often the weakest bond in such molecules. This would generate a cyclobutyl radical and a
nitrogen dioxide radical. The high ring strain of the cyclobutane system may lower the
activation energy for decomposition compared to acyclic analogues. Computational studies on
similar strained nitro compounds, such as 5-bromo-5-nitro-1,3-dioxane, have explored such
decomposition pathways.[7]

Applications in Medicinal Chemistry and Drug
Development

The true value of 1-bromo-1-nitrocyclobutane lies in its potential as a versatile synthetic
intermediate for creating complex molecules with desirable pharmacological properties.[8][9]
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Dual Functionality as a Synthetic Linchpin:

e The Bromine Handle: The bromine atom is a prime site for forming new carbon-carbon or
carbon-heteroatom bonds through powerful cross-coupling reactions (e.g., Suzuki, Heck,
Sonogashira) or direct nucleophilic substitutions.[9]

e The Nitro Group Precursor: The nitro group is a "masked amine." It is stable to many
reaction conditions used to modify the bromine position but can be readily and selectively
reduced to a primary amine (-NHz) at a later synthetic stage using standard reagents like
H2/Pd-C, SnClz, or Fe/HCI. This amine is a critical functional group in a vast number of active
pharmaceutical ingredients (APIs).

This dual reactivity allows for a divergent synthetic approach, enabling the rapid generation of
diverse molecular libraries from a single, advanced intermediate.

1-Bromo-1-nitrocyclobutane

Reaction at C-Br
(Nucleophile)

Reagtion at C-Br
(Pd Catalyst, Base)

Cross-Coupling Product

(e.g., Suzuki, Sonogashira) Nucleophilic Substitution Product

Nitro Reduction
(Fe, HCI)

itro Reduction
(Hz, Pd/C)

Final Amine Scaffold

Click to download full resolution via product page
Caption: Synthetic diversification from 1-bromo-1-nitrocyclobutane.

The cyclobutane ring itself is a desirable motif in drug design, often used as a rigid scaffold or a
bioisostere for other groups to improve metabolic stability or binding affinity. Therefore, 1-
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bromo-1-nitrocyclobutane serves as an efficient vehicle for incorporating this valuable
structural unit into novel drug candidates.

Conclusion

1-Bromo-1-nitrocyclobutane is a synthetically attractive molecule characterized by a potent
combination of reactivity and structural novelty. Its physicochemical properties are dominated
by the geminal bromo-nitro functionality, which makes it an excellent electrophile for
nucleophilic substitution and a versatile handle for advanced synthetic transformations. For
researchers in drug discovery and development, this compound represents a powerful building
block for introducing the cyclobutane scaffold and for accessing diverse chemical space
through the orthogonal reactivity of its two key functional groups.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [1-Bromo-1-nitrocyclobutane chemical properties.].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3037636#1-bromo-1-nitrocyclobutane-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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